1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride
Description
Properties
IUPAC Name |
1,4-dioxa-10-azaspiro[5.6]dodecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-9(3-5-10-4-1)8-11-6-7-12-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCXAYSOUJJATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)COCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimycobacterial Activity : Research has shown that compounds with similar spirocyclic structures exhibit potent activity against mycobacterial infections. For instance, analogs of 1,4-dioxa-9-azaspiro[5.6]dodecane hydrochloride have been investigated for their ability to inhibit key enzymes involved in cell wall synthesis in mycobacteria, similar to the mechanism observed in the preclinical tuberculosis candidate BTZ043 .
- Anti-inflammatory Properties : Some studies suggest that azaspirocyclic compounds may possess anti-inflammatory effects by modulating cellular signaling pathways such as NF-kB, which is crucial in inflammatory responses .
-
Biological Studies
- Cellular Probes : The compound can serve as a probe or inhibitor in biological studies to elucidate cellular processes. Its unique structure allows it to interact with various cellular targets, potentially influencing processes like membrane integrity and enzyme activity .
- Mechanism of Action : It is believed that the compound may disrupt bacterial membranes or inhibit enzymatic activities critical for bacterial survival, which could be leveraged in developing new antimicrobial agents.
-
Synthetic Chemistry
- Building Block for Complex Molecules : this compound can be utilized as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules with potential pharmaceutical applications .
- Synthesis Routes : The synthesis typically involves cyclization reactions under acidic conditions, which can be optimized for yield and purity. Various synthetic strategies have been developed to obtain this compound efficiently from simpler precursors .
Case Studies
Mechanism of Action
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Oxygen Positions
1,5-Dioxa-9-azaspiro[5.6]dodecane Hydrochloride (CAS: 947534-14-7)
- Molecular Formula: C₉H₁₇ClNO₂ (MW: 207.7 g/mol) .
- Key Difference : The oxygen atoms are positioned at the 1,5-positions of the dioxa ring instead of 1,3.
- Impact : This subtle positional isomerism may alter hydrogen-bonding patterns and crystal packing , affecting solubility and thermal stability.
1,4-Dioxa-9-azaspiro[4.7]dodec-9-ylacetonitrile
- Molecular Formula : C₁₀H₁₅N₃O₂ (MW: 209.25 g/mol) .
- Key Differences :
- Ring Sizes : The spiro system is [4.7] (five-membered dioxa + eight-membered aza) instead of [5.6].
- Functional Group : A nitrile group replaces the hydrochloride, increasing reactivity for further synthetic modifications.
- Synthesis : Prepared via refluxing with chloroacetonitrile in benzene, highlighting divergent synthetic pathways compared to the hydrochloride salt .
Heteroatom-Substituted Spiro Compounds
Endosulfan II (CAS: Not provided)
- Molecular Formula : C₉H₆Cl₆O₃S (MW: 406.92 g/mol) .
- Structure : A benzodioxathiepin derivative with sulfur and chlorine substituents.
- Application : Used as a pesticide, contrasting with the pharmaceutical focus of 1,4-dioxa-9-azaspiro compounds .
- Key Contrast : The presence of chlorine and sulfur increases molecular weight and toxicity, limiting biocompatibility compared to nitrogen-oxygen spiro systems.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Features | Key Applications |
|---|---|---|---|---|---|
| 1,4-Dioxa-9-azaspiro[5.6]dodecane HCl | 2137458-11-6 | C₉H₁₈ClNO₂ | 207.7 | Spiro[5.6], 1,4-dioxa, 9-aza | Pharmaceutical intermediate |
| 1,5-Dioxa-9-azaspiro[5.6]dodecane HCl | 947534-14-7 | C₉H₁₇ClNO₂ | 207.7 | Spiro[5.6], 1,5-dioxa, 9-aza | Research chemical |
| 1,4-Dioxa-9-azaspiro[4.7]dodec-9-ylacetonitrile | Not provided | C₁₀H₁₅N₃O₂ | 209.25 | Spiro[4.7], nitrile substitution | Synthetic intermediate |
| Endosulfan II | Not provided | C₉H₆Cl₆O₃S | 406.92 | Benzodioxathiepin, hexachloro | Pesticide |
Research Findings and Implications
Positional Isomerism : The 1,4- vs. 1,5-dioxa configuration minimally affects molecular weight but significantly influences crystallinity and solubility , critical for drug formulation .
Ring Size Variability : Spiro[5.6] systems exhibit greater conformational rigidity compared to spiro[4.7], impacting binding affinity in receptor-ligand interactions .
Functional Group Effects : The hydrochloride salt enhances aqueous solubility, whereas nitrile or chlorine substituents increase reactivity or toxicity, respectively .
Biological Activity
1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride is a complex organic compound with potential biological activity. Its unique spirocyclic structure, which includes both nitrogen and oxygen atoms, makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its spirocyclic framework, which is known to influence its biological interactions. The presence of the dioxane moiety contributes to its solubility and reactivity, while the azaspiro component is crucial for its biological activity.
Chemical Formula: CHClNO
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various analogs of azaspiro compounds found that certain derivatives demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the submicromolar range (MIC < 5 μM) .
Table 1: Antimicrobial Activity of Azaspiro Compounds
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 1,4-Dioxa-9-azaspiro[5.6]dodecane | < 5 | Mycobacterium tuberculosis |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 2 | M. bovis BCG |
| BTZ043 | 2 | M. bovis BCG |
Anticancer Effects
The compound's potential in cancer therapy has also been explored. Some studies suggest that azaspiro compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways . The mechanism involves interaction with cellular receptors and enzymes that regulate cell growth and survival.
Case Study:
In a preclinical study involving various azaspiro derivatives, researchers found that modifications to the side chains significantly enhanced anticancer activity against breast cancer cell lines. The most potent analogs showed IC values lower than 10 μM, indicating strong cytotoxic effects .
The mechanism underlying the biological activity of this compound appears to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation: It can bind to specific cellular receptors, altering signaling pathways that control cell growth and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparative analysis was conducted:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Key Mechanism |
|---|---|---|---|
| 1,4-Dioxa-9-azaspiro[5.6]dodecane | High | Moderate | Enzyme inhibition |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Moderate | Low | Membrane disruption |
| BTZ043 | High | Moderate | Inhibition of DprE1 |
Q & A
Q. What are the recommended synthetic routes for 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of spiro compounds like this compound typically involves cyclization reactions using tetrahydrofuran derivatives or other oxygen/nitrogen-containing precursors. Key parameters include solvent selection (e.g., polar aprotic solvents for improved cyclization), temperature control (stepwise heating to avoid side reactions), and reaction time optimization. For example, analogous spiro compounds (e.g., 6-Oxa-9-azaspiro derivatives) require careful stoichiometric balancing of reagents to achieve high yields . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to optimize termination points .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the spirocyclic structure, particularly the spatial arrangement of the oxygen and nitrogen atoms. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Resolution between impurities (e.g., related compounds A and B) should exceed 1.5, as per USP guidelines for similar heterocyclic compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Due to limited toxicological data, assume acute toxicity risks. Use nitrile gloves, chemical-resistant lab coats, and closed-face goggles. In case of spills, isolate the area and use absorbent materials (e.g., vermiculite). Respiratory protection (N95 masks) is mandatory during powder handling. All procedures must occur in a fume hood with negative pressure. Decontaminate surfaces with 70% ethanol .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the synthesis design of this spiro compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates in cyclization reactions. For example, reaction path searches using software like Gaussian or ORCA can identify optimal catalysts (e.g., Lewis acids) and solvent effects. Computational models also estimate activation energies, enabling pre-screening of reaction conditions (e.g., temperature ranges between 80–120°C) to reduce experimental trial-and-error cycles . Coupling these with machine learning algorithms (e.g., Bayesian optimization) further accelerates parameter space exploration .
Q. What strategies resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer: Contradictions in biological activity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. To reconcile
- Standardize protocols using USP-grade reagents and validated cell lines.
- Perform meta-analyses of raw datasets to identify confounding variables.
- Compare structural analogs (e.g., diazaspiro derivatives) to isolate pharmacophore contributions. For example, 1,9-Diazaspiro analogs show activity variance due to substituent electronegativity, which can guide SAR studies .
Q. How to design experiments using factorial approaches to assess multiple variables in synthesis optimization?
Methodological Answer: A 2³ factorial design evaluates three critical variables (e.g., temperature, solvent ratio, catalyst loading) at two levels (high/low). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Solvent (ACN:H₂O) | 70:30 | 90:10 |
| Catalyst (mol%) | 1% | 3% |
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. This approach minimizes experimental runs while maximizing data utility .
Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?
Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD values) with proteins like cytochrome P450 isoforms. For structural insights, X-ray crystallography or cryo-EM resolves binding poses. Computational docking (e.g., AutoDock Vina) pre-screens potential targets using the compound’s SMILES string (e.g., C1CC2(CCNC1)CCOCC2) and published crystal structures (e.g., PDB entries) .
Data Contradiction Analysis
Q. How should researchers address inconsistent stability data for this compound under varying storage conditions?
Methodological Answer: Contradictory stability profiles (e.g., decomposition rates in light vs. dark) require accelerated stability studies per ICH Q1A guidelines. Store samples in amber vials at -20°C, 4°C, and 25°C/60% RH. Analyze degradation products monthly via LC-MS. Use Arrhenius modeling to extrapolate shelf-life. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
